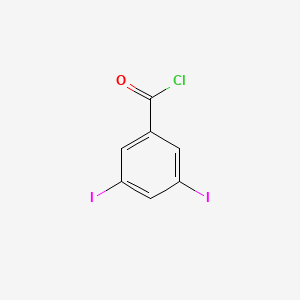

3,5-Diiodobenzoyl chloride

Beschreibung

3,5-Diiodobenzoyl chloride (C₇H₃ClI₂O₂) is a halogenated benzoyl chloride derivative characterized by iodine substituents at the 3 and 5 positions of the aromatic ring. It exists as a colorless or slightly yellow crystalline solid with a melting point of 140–142°C and a density of approximately 2.11 g/cm³ . The compound is soluble in organic solvents such as dichloromethane and ethanol, making it a versatile intermediate in organic synthesis. Its primary applications include the preparation of bioactive compounds, pharmaceuticals, and functional materials via acylations . The compound is synthesized by reacting 3,5-diiodosalicylic acid with thionyl chloride under controlled conditions . Safety protocols emphasize handling precautions due to its irritant properties .

Eigenschaften

IUPAC Name |

3,5-diiodobenzoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClI2O/c8-7(11)4-1-5(9)3-6(10)2-4/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZMINPXWCSBLGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1I)I)C(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClI2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3,5-Diiodobenzoyl chloride can be synthesized through the chlorination of 3,5-diiodobenzoic acid. The typical reaction involves treating 3,5-diiodobenzoic acid with thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under reflux conditions. The reaction proceeds as follows: [ \text{C7H3I2COOH} + \text{SOCl2} \rightarrow \text{C7H3I2COCl} + \text{SO2} + \text{HCl} ]

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chlorination processes using thionyl chloride or phosphorus trichloride. The reaction is typically carried out in a solvent such as dichloromethane or chloroform to facilitate the reaction and improve yield.

Types of Reactions:

Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, alcohols, and thiols.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Reduction Reactions: The compound can be reduced to 3,5-diiodobenzaldehyde using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines (e.g., aniline) in the presence of a base like pyridine.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) in an organic solvent.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed:

Substitution: Formation of 3,5-diiodobenzamide, 3,5-diiodobenzyl alcohol, etc.

Coupling: Formation of biaryl compounds.

Reduction: Formation of 3,5-diiodobenzaldehyde.

Wissenschaftliche Forschungsanwendungen

3,5-Diiodobenzoyl chloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in the modification of biomolecules for studying biological processes.

Medicine: Utilized in the synthesis of potential therapeutic agents, particularly in the development of iodine-containing drugs.

Industry: Applied in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 3,5-diiodobenzoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, leading to the formation of acylated products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions. For example, in biological systems, it can modify proteins and other biomolecules through acylation, affecting their function and activity.

Vergleich Mit ähnlichen Verbindungen

Table 1. Comparative Properties of 3,5-Substituted Benzoyl Chlorides

Research Findings

- Reactivity Trends: Electron-withdrawing substituents (e.g., -I, -NO₂) increase the electrophilicity of the acyl chloride group, enhancing reactivity in nucleophilic acyl substitutions. In contrast, electron-donating groups (e.g., -CH₃) reduce reactivity .

- Structural Insights : X-ray crystallography of 3,5-dinitrobenzoyl chloride revealed disorder in the carbonyl chloride orientation, which may influence its stability and reaction pathways .

- Analytical Utility: this compound was used in hydrolytic derivatization for choline analysis, though a discrepancy in notes its hydrolysis to 3,5-dinitrobenzoic acid, which may reflect a contextual error .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.